molecular formula C31H20N2O5 B390302 2-(2-Methylphenyl)-5-[2-(2-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

2-(2-Methylphenyl)-5-[2-(2-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

Cat. No.: B390302
M. Wt: 500.5g/mol
InChI Key: MRBKJQSAGGOQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two isoindole units, each substituted with a 2-methylphenyl group. Its molecular formula is C33H24N2O5, and it has a molecular weight of 528.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of phthalic anhydride with 2-methylphenylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imide, which then undergoes cyclization to form the final isoindole structure. The reaction conditions often include:

    Temperature: Typically around 150-200°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Solvents: Common solvents include toluene or xylene to dissolve the reactants and control the reaction environment.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the carbonyl group or other reactive sites within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the isoindole nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., alkyl halides).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules. It may also serve as a probe in biochemical assays to investigate cellular processes.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery, particularly in the areas of cancer and neurodegenerative diseases.

Industry

In industry, 5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] can be used in the production of high-performance polymers and resins. Its thermal and chemical stability make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecule and triggering downstream effects. Pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-carbonylbis[2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
  • 5,5’-carbonylbis[2-(2,6-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
  • 5,5’-carbonylbis[2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione]

Uniqueness

Compared to these similar compounds, 5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] is unique due to its specific substitution pattern on the aromatic rings. This substitution can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable for certain applications.

Properties

Molecular Formula

C31H20N2O5

Molecular Weight

500.5g/mol

IUPAC Name

2-(2-methylphenyl)-5-[2-(2-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C31H20N2O5/c1-17-7-3-5-9-25(17)32-28(35)21-13-11-19(15-23(21)30(32)37)27(34)20-12-14-22-24(16-20)31(38)33(29(22)36)26-10-6-4-8-18(26)2/h3-16H,1-2H3

InChI Key

MRBKJQSAGGOQQQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6C

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.